rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans
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Overview
Description
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans is a chiral compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the alkylation of a suitable precursor with a methoxy group, followed by the introduction of the amine functionality through reductive amination. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine functionality can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the amine functionality can produce secondary or tertiary amines.
Scientific Research Applications
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-Methoxycyclopropanecarboxylic acid
- rac-(1R,2R)-2-Methoxycyclobutan-1-amine
Uniqueness
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1S,2S)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-11-9-6-4-3-5-8(9)7-10(11)13-2;/h3-6,10-12H,7H2,1-2H3;1H/t10-,11-;/m0./s1 |
InChI Key |
PTBIWURLOVSUID-ACMTZBLWSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H](CC2=CC=CC=C12)OC.Cl |
Canonical SMILES |
CNC1C(CC2=CC=CC=C12)OC.Cl |
Origin of Product |
United States |
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